5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-nitro-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-1-3-4(2-8-5)9-10-6(3)11(12)13/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOLZRMDKKKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 5 Chloro 3 Nitro 1h Pyrazolo 3,4 C Pyridine
Intrinsic Reactivity Profile of the Pyrazolo[3,4-c]pyridine System
The pyrazolo[3,4-c]pyridine scaffold is a fused heterocyclic system, combining the electronic characteristics of both a pyrazole (B372694) and a pyridine (B92270) ring. This fusion results in a complex reactivity profile. The pyridine ring is inherently electron-deficient, which generally makes it resistant to electrophilic substitution but susceptible to nucleophilic attack. uoanbar.edu.iq The nitrogen atom in the pyridine ring also imparts basic properties, allowing for protonation in acidic media, which further deactivates the ring towards electrophiles. uoanbar.edu.iq
Influence of the Chloro and Nitro Groups on Electronic Properties and Reactivity
The presence of a chloro group at the C-5 position and a nitro group at the C-3 position significantly modulates the electronic properties and reactivity of the 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine core. Both substituents are strongly electron-withdrawing.
Chloro Group (C-5): The chlorine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M). Due to the high electronegativity of chlorine, the inductive effect typically dominates, deactivating the pyridine ring towards electrophilic attack. However, it simultaneously activates the C-5 position for nucleophilic aromatic substitution (SNAr), making it a key site for functionalization. Research has shown that the 5-chloro position is susceptible to nucleophilic substitution, although it is less reactive than the isomeric 7-chloro position. rsc.org
Nitro Group (C-3): The nitro group is one of the most powerful electron-withdrawing groups, acting through both a strong inductive (-I) and mesomeric (-M) effect. Its placement on the pyrazole ring drastically reduces the electron density of the entire heterocyclic system. This profound deactivation makes electrophilic substitution reactions on either ring exceedingly difficult. Conversely, the nitro group is a key functional handle that can be transformed into other functionalities, most commonly an amino group, which then alters the electronic nature of the scaffold from electron-deficient to electron-rich.
The combined effect of these two groups renders the this compound scaffold highly electron-poor, predisposing it to nucleophilic attack and serving as a versatile platform for derivatization through transformation of the existing chloro and nitro moieties.
Selective Functionalization Strategies for the Pyrazole and Pyridine Rings
The strategic functionalization of the pyrazolo[3,4-c]pyridine core is essential for its application in areas like drug discovery, allowing for the systematic elaboration of the scaffold along multiple vectors. rsc.orgworktribe.com
The reduction of the nitro group at the C-3 position to a primary amine is a fundamental transformation. This reaction converts a strongly deactivating group into an activating, nucleophilic amino group, which can then be used for a wide array of further derivatizations (e.g., acylation, alkylation, diazotization). Standard reduction methodologies are applicable, though the choice of reagent is critical to avoid undesired side reactions, such as the reduction of the chloro group (dehalogenation).
Commonly employed methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is a highly efficient method. commonorganicchemistry.com However, care must be taken as this method can sometimes lead to dehalogenation of aryl chlorides. commonorganicchemistry.com Raney nickel is an alternative that may be less prone to causing dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provide a mild and effective means of reduction. commonorganicchemistry.com
Tin(II) Chloride (SnCl2): This is another mild reagent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
The resulting 3-aminopyrazolo[3,4-c]pyridine behaves as a typical aromatic amine, providing a gateway to numerous other C-3 substituted analogs. cdnsciencepub.com
The chloro group at the C-5 position is a prime site for introducing molecular diversity via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven highly effective for this purpose.
A prominent example is the Buchwald-Hartwig amination , which allows for the formation of C-N bonds. This reaction couples the 5-chloro-pyrazolo[3,4-c]pyridine with a wide range of primary, secondary, and aromatic amines. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (like rac-BINAP), and a base (such as NaOtBu). researchgate.net
| Reactant 1 (Amine) | Catalyst/Ligand | Base | Product | Yield | Reference |
| Primary Amine | Pd2(dba)3 / rac-BINAP | NaOtBu | 5-Alkylamino-pyrazolo[3,4-c]pyridine | 62-75% | researchgate.net |
| Secondary Amine | Pd2(dba)3 / rac-BINAP | NaOtBu | 5-Dialkylamino-pyrazolo[3,4-c]pyridine | 62-75% | researchgate.net |
| Aromatic Amine | Pd2(dba)3 / rac-BINAP | NaOtBu | 5-Arylamino-pyrazolo[3,4-c]pyridine | 62-75% | researchgate.net |
This interactive table summarizes typical conditions for Buchwald-Hartwig amination at the C-5 position.
The pyrazole moiety of the scaffold possesses two nitrogen atoms (N-1 and N-2), both of which are potential sites for alkylation or arylation. Selective functionalization of one nitrogen over the other is a significant challenge but can be achieved by carefully choosing reagents, bases, and reaction conditions. researchgate.net The relative stability of the resulting N-1 and N-2 isomers often dictates the product ratio, with longer reaction times typically favoring the thermodynamically more stable N-1 product. researchgate.net
Various protecting groups and alkylating agents have been used to achieve selective functionalization. researchgate.net For instance, mesylation has been shown to selectively yield the N-1 protected product. worktribe.com The use of different bases, such as sodium hydride (NaH) or organic bases like N,N-dicyclohexylmethylamine, can also influence the regioselectivity between the N-1 and N-2 positions when introducing groups like trimethylsilylethoxymethyl (SEM). researchgate.net
| Reagent | Base | Conditions | Major Isomer | Yield | Reference |
| Mesyl Chloride (MsCl) | - | - | N-1 | 92% | worktribe.comresearchgate.net |
| 2,3-Dihydropyran (DHP) | - | Short reaction time | N-2 (THP) | - | researchgate.net |
| 2,3-Dihydropyran (DHP) | - | Long reaction time | N-1 (THP) | - | researchgate.net |
| SEM-Cl | NaH | - | N-1 (SEM) | - | researchgate.net |
| SEM-Cl | N,N-dicyclohexylmethylamine | - | N-2 (SEM) | - | researchgate.net |
This interactive table illustrates conditions for selective N-functionalization of the pyrazolo[3,4-c]pyridine core.
N-arylation can be accomplished using copper-catalyzed cross-coupling reactions with boronic acids, providing access to a diverse range of N-aryl derivatives. researchgate.net
Exploration of Novel Reaction Pathways for Scaffold Diversification
Beyond the functionalization of existing groups, modern synthetic methods have enabled the diversification of the pyrazolo[3,4-c]pyridine scaffold at positions that are otherwise unreactive. These novel pathways provide powerful tools for creating complex, polyfunctionalized molecules.
C-H Borylation and Suzuki-Miyaura Cross-Coupling: The C-3 position can be functionalized through an iridium-catalyzed C-H borylation reaction. researchgate.net The resulting boronic ester intermediate is a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups at C-3. rsc.org
Selective Metalation and Cross-Coupling at C-7: The C-7 position of the pyridine ring can be selectively deprotonated (metalated) using a strong, non-nucleophilic base such as TMPMgCl·LiCl (a Hauser base). worktribe.com The resulting organometallic intermediate can be trapped with a variety of electrophiles (e.g., aldehydes, DMF) or transmetalated with zinc chloride (ZnCl2) to undergo Negishi cross-coupling reactions with aryl halides. rsc.orgworktribe.com This strategy provides a powerful route to C-7 substituted analogs.
Alkyne Annulation: Polyfunctionalized pyrazolo[3,4-c]pyridines can be synthesized through the annulation of alkynes with substituted iodopyrazoles. nih.gov This method, which can be catalyzed by nickel or palladium complexes, allows for the rapid construction of the fused heterocyclic system with a high degree of substitution. nih.gov
These advanced strategies significantly expand the accessible chemical space around the pyrazolo[3,4-c]pyridine core, facilitating the development of novel compounds for various applications. rsc.org
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazolo 3,4 C Pyridine Derivatives
Comprehensive Analysis of Substituent Effects on Biological Activity Profiles
The biological activity of pyrazolo[3,4-c]pyridine derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic ring system. A systematic analysis of these effects provides a roadmap for optimizing potency and selectivity.
Impact of Substitution at N1 of the Pyrazole (B372694) Ring
The N1 position of the pyrazole ring is a critical determinant of the biological activity of pyrazolo[3,4-c]pyridine derivatives. Research has shown that the presence of a hydrogen atom at this position (N1-H) is often important for activity, particularly in the context of kinase inhibition. Molecular simulations have suggested that the N1-H group can act as a hydrogen bond donor, facilitating key interactions with target proteins.
For instance, in a series of substituted pyrazolo[3,4-c]pyridines evaluated for their kinase inhibitory activity, the presence of an N1-H was found to be a significant factor for potent inhibition of kinases such as glycogen (B147801) synthase kinase 3 (GSK3)α/β, cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov This highlights the importance of maintaining an unsubstituted N1 position for certain biological targets.
Role of Substituents at the C3, C4, C5, C6, and C7 Positions of the Bicyclic System
Substituents at the carbon atoms of the pyrazolo[3,4-c]pyridine bicyclic system play a pivotal role in defining the SAR of these compounds.
C4 and C6 Positions: There is limited specific information in the available literature regarding the systematic exploration of substituent effects at the C4 and C6 positions of the pyrazolo[3,4-c]pyridine ring system. For the closely related pyrazolo[3,4-b]pyridine isomer, the diversity of substituents at these positions is often linked to the synthetic route employed, with common substituents being hydrogen, methyl, phenyl, or heterocyclic rings. nih.gov The presence of hydroxy groups (as the keto tautomer) at these positions has also been noted. nih.gov Further investigation is needed to delineate the specific impact of various functional groups at the C4 and C6 positions on the biological activity of pyrazolo[3,4-c]pyridine derivatives.
C5 Position: The C5 position is a key site for modification that influences the biological activity of pyrazolo[3,4-c]pyridine derivatives. The title compound features a chloro substituent at this position. Halogens at C5 can serve as important handles for further chemical modifications. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds have been utilized in fragment-based drug discovery. rsc.org A study on 5-substituted pyrazolo[3,4-c]pyridine derivatives focused on their tautomeric forms, which are crucial for their interaction with biological targets. nih.gov Furthermore, a series of novel 5-arylcarboximidamidopyrazolo[3,4-c]pyridines demonstrated significant cytotoxic activity against various cancer cell lines, underscoring the importance of substitutions at this position for anticancer activity. nih.gov The 5-chloro group, as seen in the title compound, can also influence the molecule's reactivity, with 7-chloropyrazolo[3,4-c]pyridine being more susceptible to nucleophilic substitution than the 5-chloro isomer. rsc.org
C7 Position: The C7 position is another critical site for modulating the biological activity of pyrazolo[3,4-c]pyridines. Studies on kinase inhibitors have revealed that the absence of a bulky substituent at the C7 position is often preferred for optimal activity. nih.gov In the development of antiproliferative agents, the introduction of various amines at the C7 position of a 7-chloropyrazolo[3,4-c]pyridine precursor was a key synthetic step. researchgate.net For example, a 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine derivative exhibited potent antiproliferative activity. researchgate.net This suggests that the size and nature of the substituent at C7 are crucial for achieving the desired biological effect.
Rational Design Strategies for Optimizing Bioactivity
The development of potent and selective pyrazolo[3,4-c]pyridine-based therapeutic agents relies on the application of rational design strategies. These approaches leverage structural information and computational methods to guide the synthesis of optimized compounds.
Scaffold Hopping and Isosteric Replacements in Pyrazolo[3,4-c]pyridine Design
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, yet functionally similar, scaffold. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. In the context of pyrazolopyridines, scaffold hopping has been employed to design novel kinase inhibitors. For instance, a scaffold hopping strategy was utilized in the design of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov While this example pertains to an isomer, the principle is directly applicable to the design of pyrazolo[3,4-c]pyridine derivatives.
Isosteric replacement, a related concept, involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties. This can be used to fine-tune the biological activity and physicochemical properties of a lead compound. For example, a chloro group at the C5 position, as in the title compound, could potentially be replaced with other bioisosteres such as a trifluoromethyl group or a cyano group to modulate the electronic and steric properties of the molecule and its interaction with the target.
Conformational Analysis and Molecular Flexibility in Ligand Design
The three-dimensional conformation of a ligand is a critical factor in its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. Understanding the conformational preferences of pyrazolo[3,4-c]pyridine derivatives can provide valuable insights for ligand design.
The flexibility of a ligand also plays a crucial role in its binding affinity. A certain degree of molecular flexibility allows the ligand to adapt its conformation to fit optimally into the binding site of a target protein. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. Therefore, a key aspect of ligand design is to strike a balance between conformational flexibility and pre-organization in a bioactive conformation. Computational studies, such as molecular dynamics simulations, can be employed to explore the conformational landscape of pyrazolo[3,4-c]pyridine derivatives and guide the design of analogs with optimized conformational properties.
Application of Fragment-Based Drug Discovery (FBDD) Methodologies to Pyrazolo[3,4-c]pyridine Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient approach for the identification of novel lead compounds. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment-target complexes is then used to grow or link the fragments into more potent, drug-like molecules.
The pyrazolo[3,4-c]pyridine scaffold is well-suited for FBDD approaches. Its relatively small size and amenability to chemical modification make it an attractive starting point for fragment elaboration. A key study has demonstrated the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and their selective functionalization along multiple growth vectors. rsc.orgresearchgate.net This work highlights the utility of the pyrazolo[3,4-c]pyridine core in FBDD, where the halogen at the C5 position can serve as a handle for further chemical elaboration to improve binding affinity and selectivity. The ability to systematically modify the scaffold at various positions allows for the exploration of chemical space around the initial fragment hit, leading to the development of potent and optimized lead compounds.
Computational Chemistry Approaches in Pyrazolo[3,4-c]pyridine Research
Computational chemistry has emerged as an indispensable tool in the study of pyrazolo[3,4-c]pyridine derivatives, providing critical insights into their structure-activity relationships (SAR) and molecular design principles. These in silico methods accelerate the drug discovery process by enabling the prediction of molecular interactions, biological activities, and pharmacokinetic profiles, thereby guiding the synthesis of more potent and selective compounds.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. acs.org This method is widely used to understand the interactions between pyrazolo[3,4-c]pyridine derivatives and their biological targets at a molecular level. By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and predict the binding affinity of a compound.
In studies involving the broader class of pyrazolopyridine derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, docking studies on a series of pyrazolo[3,4-b]pyridine derivatives identified crucial hydrogen bonds and hydrophobic interactions within the active sites of target proteins. nih.gov One study conducted molecular docking on 37 ligands, revealing docking scores that ranged from -12.672 to -14.169 kcal/mol. nih.gov The most promising ligand, L5, was found to form five conventional hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572. nih.gov Additionally, three carbon-hydrogen bonds were observed between the pyrazolo[3,4-b]pyridine core and residues Gly623, Glu618, and Asp703. nih.gov
These simulations are often used to validate experimental findings and provide a rationale for the observed biological activities. nih.gov For example, the in vitro antidiabetic activity of newly synthesized pyrazolo[3,4-b]pyridine hydrazones was further supported by docking studies against the α-amylase enzyme. nih.gov The insights gained from these simulations are invaluable for designing new derivatives with improved binding affinities and specificities.
| Compound/Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Ligand L5 (a pyrazolo[3,4-b]pyridine derivative) | Tropomyosin receptor kinase A (TRKA) | -14.169 | Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703 | nih.gov |
| Compound 3c (a pyrazolo[3,4-b]pyridine hydrazide) | α-amylase | Not Specified | Not Specified | nih.gov |
| Compound 4c (a pyrazolo[3,4-b]pyridine hydrazone) | α-amylase | Not Specified | Not Specified | nih.gov |
| Compound 5d (a pyrazolo[1,5-a]pyrimidine) | CK2 and CDK9 | Good Binding Scores | Not Specified | researchgate.netekb.eg |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
In the context of pyrazolo[3,4-c]pyridine research, QSAR studies can help to identify the physicochemical properties and structural descriptors that govern the biological activity of these compounds. While specific QSAR models for 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine were not found, related research on pyrazolo[3,4-b]pyridine derivatives has employed pharmacophore modeling, a technique closely related to 3D-QSAR. nih.gov Pharmacophore models define the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.
For a series of pyrazolo[3,4-b]pyridine derivatives, a pharmacophore model was generated that included features such as a hydrogen bond donor (HBD), a hydrogen bond acceptor (HBA), and aromatic rings (R). nih.gov In these derivatives, the nitrogen atom of the pyrazole ring acts as a hydrogen bond donor, while the pyrazole ring itself and a methylbenzene group contribute to the aromatic features. nih.gov Such models are crucial for virtual screening of chemical databases to identify new potential lead compounds. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Properties
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to predict the pharmacokinetic profile of a compound. In silico ADME prediction tools are widely used to evaluate the drug-likeness of compounds at an early stage of research, thereby reducing the likelihood of late-stage failures.
For various pyrazolo-fused heterocyclic compounds, computational tools have been used to predict their physicochemical and pharmacokinetic properties. researchgate.netekb.eg Studies on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have utilized databases like SwissADME to assess properties such as lipophilicity, water solubility, and compliance with drug-likeness rules like Lipinski's rule of five and Veber's rule. researchgate.netekb.eg For instance, one study found that a series of synthesized pyrazolo[1,5-a]pyrimidine (B1248293) compounds showed zero violations of Veber's rule, indicating good potential for oral bioavailability. researchgate.netekb.eg The prediction of ADME properties helps in prioritizing compounds for further experimental evaluation. pensoft.net
| Compound Class | Predicted Property | Finding | Significance | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Drug-likeness | Obeys Veber's rule with zero violations. | Indicates good oral bioavailability. | researchgate.netekb.eg |
| Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines | ADME Study | Performed on potent anticancer compounds. | Assesses the pharmacokinetic profile. | nih.gov |
| 1,2,3-triazole derivatives | Pharmacokinetics | Low skin permeability, moderate water solubility, no BBB permeation. | Provides insights into the compound's behavior in the body. | pensoft.net |
Molecular Mechanisms of Action and Biological Target Engagement of Pyrazolo 3,4 C Pyridine Derivatives
Identification and Validation of Molecular Targets
Research into the broader family of pyrazolopyridine derivatives has led to the identification of several key molecular targets. For the pyrazolo[3,4-c]pyridine scaffold, specific inhibitors have been developed for enzymes such as Cystathionine β-synthase (CBS), which is crucial in the production of hydrogen sulfide, a significant signaling molecule. researchgate.net Furthermore, patents have described pyrazolo[3,4-c]pyridine compounds as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer.
Other isomers of this scaffold have also been validated against important biological targets. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine are effective inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways. tandfonline.comnih.gov The related pyrazolo[4,3-c]pyridine structure has been shown to disrupt the PEX14–PEX5 protein–protein interaction, which is vital for glycosomal protein import in Trypanosoma parasites. acs.org
Enzymatic Inhibition and Modulation Studies
The primary mechanism through which pyrazolopyridine derivatives exert their biological effects is often through the direct inhibition of enzymes.
The pyrazolo[3,4-b]pyridine scaffold, a close isomer of the pyrazolo[3,4-c]pyridine core, is a well-established framework for the development of potent kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.
Tropomyosin Receptor Kinase (TRK) Inhibition: Several studies have focused on developing pyrazolo[3,4-b]pyridine derivatives as inhibitors of TRK family proteins (TRKA, TRKB, TRKC), which are significant targets in oncology. rsc.orgnih.gov Computational and in vitro studies have demonstrated that these derivatives can effectively bind to the TRKA active site. nih.gov
c-Met Inhibition: The c-Met kinase, another crucial target in cancer therapy, has been successfully inhibited by pyrazolopyridine derivatives. Molecular docking studies of 1-Sulfonyl-pyrazolo[4,3-b]pyridine inhibitors revealed key hydrogen bonding interactions with Met1160 and Tyr1230 in the c-Met active site. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: The 1H-Pyrazolo[3,4-b]pyridine structure has been identified as a potent and selective inhibitor of CDK1 and CDK2, kinases that are fundamental to cell cycle regulation. researchgate.net
The following table summarizes the inhibitory activity of selected pyrazolopyridine derivatives against various kinases.
| Compound Scaffold | Target Kinase | IC₅₀ Value | Reference |
| 1H-pyrazolo[3,4-b]pyridine Derivative (C03) | TRKA | 56 nM | rsc.org |
| 1H-pyrazolo[3,4-b]pyridine Derivative (15y) | TBK1 | 0.2 nM | tandfonline.com |
| 1H-pyrazolo[3,4-b]pyridine Derivative (10g) | ALK-L1196M | <0.5 nM | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine (SQ-67563) | CDK1/CDK2 | Potent (exact value not specified) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Beyond kinases, pyrazolopyridine derivatives have been shown to modulate other critical enzyme families.
Cystathionine Beta-Synthase (CBS) Inhibition: A screening of heteroaromatic scaffolds identified substituted pyrazolo[3,4-c]pyridines as potent and selective orthosteric inhibitors of CBS. researchgate.net
Carbonic Anhydrase (CA) Inhibition: Sulfonamide derivatives based on the pyrazolo[4,3-c]pyridine scaffold have been synthesized and evaluated as inhibitors of various carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov These enzymes play a role in a multitude of physiological and pathological processes.
Receptor Binding and Signaling Pathway Modulation
By inhibiting key enzymes like kinases, pyrazolopyridine derivatives effectively modulate intracellular signaling pathways. For example, inhibition of TBK1 by 1H-pyrazolo[3,4-b]pyridine derivatives can block downstream IFN signaling, which is central to the innate immune response. nih.gov Similarly, the inhibition of receptor tyrosine kinases such as TRKs, ALK, and c-Met disrupts signaling cascades that are crucial for cancer cell proliferation, survival, and differentiation. rsc.orgnih.govnih.gov
Antiviral Activity: Elucidation of Molecular Basis of Action
Derivatives of the pyrazolopyridine scaffold have demonstrated notable antiviral properties, with research pointing to multiple mechanisms of action.
Studies on 1H-pyrazolo[3,4-b]pyridine derivatives against Herpes Simplex Virus Type-1 (HSV-1) have shown that the mechanism can vary depending on the specific substitutions on the core scaffold. Some derivatives were found to interfere with viral adsorption by interacting with proteins involved in the viral entry process, such as nectin-1 and viral glycoprotein (B1211001) D (gD). nih.gov Other derivatives appear to act at later stages of the viral life cycle, impairing the α (immediate-early) and γ (late) phases of replication and reducing the content of essential viral proteins like ICP27. nih.gov
A significant finding in the antiviral activity of this class of compounds is their ability to inhibit viral enzymes directly. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as non-nucleoside analog inhibitors of the HIV-1 enzyme reverse transcriptase, a critical component of the viral replication machinery. nih.gov This mechanism is a well-established strategy for combating retroviruses.
Mechanisms Against Specific Viral Species (e.g., Enteroviruses)
There is currently no specific information available in the scientific literature detailing the mechanisms of action of 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine against specific viral species, including enteroviruses. The broader class of pyrazolo[3,4-c]pyridine derivatives has been noted for potential antiviral activities; however, dedicated studies on the nitro-chloro substituted variant are absent. The general antiviral mechanism for some heterocyclic compounds involves the inhibition of viral replication enzymes or interference with viral entry into host cells. However, without specific research, it is not possible to attribute these mechanisms to this compound.
Antimicrobial Activity: Mechanistic Investigations
Detailed mechanistic investigations into the antimicrobial activity of this compound are not currently available.
Specific studies on the antibacterial mechanisms of this compound have not been identified. While the pyrazolopyridine scaffold is a core component of various compounds with demonstrated antibacterial properties, the specific contribution of the chloro and nitro substitutions of the title compound to any potential antibacterial action remains uninvestigated.
Similarly, there is a lack of research into the specific antifungal mechanisms of this compound. The broader family of nitrogen-containing heterocyclic compounds has been a source for the development of antifungal agents, but the precise role and mechanism of this particular compound are yet to be determined.
Cellular Pathway Perturbations and Downstream Biological Effects
The primary documented role of this compound is as a precursor in the synthesis of a series of pyrazolo[3,4-c]pyridine derivatives that have been investigated as kinase inhibitors. These derivatives have shown inhibitory activity against several protein kinases, including Glycogen (B147801) Synthase Kinase 3 (GSK3α/β), cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).
The inhibition of these kinases by the derivatives of this compound suggests that they can interfere with critical cellular signaling pathways. For instance, GSK3 is a key regulator in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases such as neurodegenerative disorders, diabetes, and cancer. The ability of compounds derived from this compound to inhibit GSK3 indicates a potential to modulate these pathways.
However, it is crucial to emphasize that these findings pertain to the derivatives and not to this compound itself. The direct effects of the parent compound on cellular pathways and its downstream biological consequences have not been the subject of dedicated studies.
Analytical and Spectroscopic Methodologies in the Characterization of 5 Chloro 3 Nitro 1h Pyrazolo 3,4 C Pyridine
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale of the separation and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine with high precision and sensitivity. Due to the compound's aromatic and moderately polar nature, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase consists of a polar solvent system, commonly a mixture of water and a polar organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the polar nitro group and the pyrazole (B372694) N-H, alongside the nonpolar aromatic rings, allows for effective retention and elution.
To ensure sharp peak shapes and reproducible retention times, a small amount of an acid, such as formic acid (HCOOH) or trifluoroacetic acid (TFA), is often added to the mobile phase. This suppresses the ionization of any acidic or basic functionalities. Detection is most commonly achieved using a UV-Vis detector, as the conjugated aromatic system of the pyrazolopyridine core is expected to exhibit strong absorbance in the UV region. For methods coupled with mass spectrometry (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are required.
Table 1: Representative RP-HPLC Conditions for Purity Analysis
| Parameter | Value/Description |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the separation of the main compound from potential impurities, such as starting materials, byproducts, or degradation products, with purity typically expressed as a percentage of the total peak area.
For the preparative-scale purification of this compound after synthesis, column chromatography is the method of choice. Thin-Layer Chromatography (TLC) is used concurrently as a rapid, qualitative tool to monitor reaction progress, identify the number of components in a mixture, and determine the optimal solvent system for column separation.
Both techniques typically utilize a polar stationary phase, most commonly silica (B1680970) gel (SiO₂). The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. The separation principle is based on differential adsorption; more polar compounds adsorb more strongly to the silica gel and thus move more slowly, resulting in a lower retention factor (Rf) on a TLC plate and later elution from a column.
Table 2: Typical Conditions for TLC and Column Chromatography
| Parameter | Description |
| Stationary Phase | Silica Gel 60 (230-400 mesh for column; F₂₅₄ plates for TLC) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 4:1 to 1:1) |
| TLC Visualization | UV lamp (254 nm) |
| Expected Rf | Lower than the non-nitrated analog due to increased polarity |
Spectroscopic Techniques for Structural Elucidation
Once isolated and purified, spectroscopic techniques are employed to confirm that the synthesized molecule has the correct atomic connectivity and molecular structure.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns, the connectivity of atoms within the molecule can be determined.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the molecule. The structure contains two aromatic protons on the pyridine (B92270) ring and one N-H proton on the pyrazole ring. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), as its position can be influenced by solvent and concentration. The two aromatic protons on the pyridine ring would appear in the aromatic region (7.0-9.0 ppm). Their exact shifts are influenced by the electron-withdrawing effects of the fused pyrazole ring, the chlorine atom, and the nitro group.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the fused ring system. The chemical shifts will be influenced by the attached atoms and their electronic effects. Carbons attached to electronegative atoms (like the chlorine and the carbons adjacent to nitrogen atoms) and the carbon bearing the nitro group are expected to be significantly deshielded and appear at lower field (higher ppm values).
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to make unambiguous assignments. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on substituent effects on related heterocyclic systems. Actual experimental values may vary.
| ¹H NMR | Predicted δ (ppm) | Multiplicity |
| H (pyrazole) | >10 | br s |
| H (pyridine ring) | 8.0 - 9.5 | d |
| H (pyridine ring) | 7.5 - 9.0 | d |
| ¹³C NMR | Predicted δ (ppm) | |
| C (ring carbons) | 110 - 160 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₆H₃ClN₄O₂), the calculated monoisotopic mass is approximately 197.9894 Da.
In a typical mass spectrum, the molecule would be ionized to produce a molecular ion ([M]⁺˙ or [M+H]⁺). A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in a natural ratio of approximately 3:1. This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, smaller peak at two mass units higher (M+2) for the molecule containing ³⁷Cl, with an intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS) that typically generates the protonated molecule, [M+H]⁺, at m/z 198.9973. Analysis of the fragmentation pattern can also provide structural information, with expected losses of functional groups such as the nitro group (-NO₂, 46 Da) or the chlorine atom (-Cl, 35/37 Da).
Table 4: Predicted Mass Spectrometry Data
| Ion | Calculated m/z (Monoisotopic) | Description |
| [M(³⁵Cl)]⁺˙ | 197.9894 | Molecular ion with ³⁵Cl |
| [M(³⁷Cl)]⁺˙ | 199.9864 | Molecular ion with ³⁷Cl |
| [M(³⁵Cl)+H]⁺ | 198.9973 | Protonated molecule (ESI) |
| [M(³⁷Cl)+H]⁺ | 200.9943 | Protonated molecule (ESI) |
| [M-NO₂]⁺ | 151.9941 | Fragment from loss of nitro group |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features.
The key expected vibrations include the N-H stretch from the pyrazole ring, C-H stretches from the aromatic pyridine ring, C=C and C=N stretching vibrations from the fused aromatic system, and the distinctive, strong stretches of the nitro group. The presence of the carbon-chlorine bond would also give rise to a signal in the fingerprint region of the spectrum.
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3400 | N-H Stretch (pyrazole) | Medium, broad |
| 3050 - 3150 | Aromatic C-H Stretch | Medium |
| 1580 - 1650 | C=C and C=N Ring Stretches | Medium-Strong |
| 1500 - 1560 | Asymmetric NO₂ Stretch | Strong |
| 1330 - 1390 | Symmetric NO₂ Stretch | Strong |
| 700 - 850 | C-Cl Stretch | Medium-Strong |
Together, these analytical and spectroscopic methodologies provide a complete and unambiguous characterization of this compound, confirming its structure, purity, and molecular integrity.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique that provides quantitative information about the elemental composition of a compound. This method is fundamental in the early stages of characterizing a newly synthesized molecule, as it verifies that the empirical formula of the product matches its theoretical composition. For this compound, with the molecular formula C₆H₃ClN₄O₂, the theoretical elemental composition can be calculated with high precision.
The analysis involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The amounts of these products are then used to calculate the percentage by mass of each element in the original sample. The percentage of chlorine is typically determined by other methods, such as titration or ion chromatography, after the combustion process.
A comparison between the experimentally determined percentages and the calculated theoretical values serves as a primary indicator of the purity and correctness of the synthesized compound. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the proposed molecular formula.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 36.11 |
| Hydrogen | H | 1.52 |
| Chlorine | Cl | 17.77 |
| Nitrogen | N | 28.07 |
| Oxygen | O | 16.53 |
Advanced Structural Determination Techniques (e.g., X-ray Crystallography of Derivatives)
Obtaining single crystals of sufficient quality for X-ray diffraction can be a challenging endeavor. In cases where the parent compound, this compound, may not readily form suitable crystals, the synthesis and crystallization of its derivatives can provide invaluable structural insights. By analyzing the crystal structure of a closely related molecule, the core geometry of the pyrazolo[3,4-c]pyridine scaffold can be determined with high accuracy.
Future Perspectives and Emerging Research Directions for 5 Chloro 3 Nitro 1h Pyrazolo 3,4 C Pyridine
Exploration of Novel Synthetic Avenues and Sustainable Methodologies
The future utility of 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is intrinsically linked to the development of efficient and sustainable methods for its synthesis and derivatization. Current strategies for creating related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds provide a foundation, but significant opportunities for innovation remain. rsc.org Future research will likely focus on several key areas:
One-Pot and Multicomponent Reactions: Shifting from traditional multi-step syntheses to more streamlined one-pot or multicomponent reaction (MCR) strategies will be a primary goal. MCRs, which combine three or more reactants in a single operation, enhance efficiency, reduce waste, and allow for the rapid generation of molecular diversity. researchgate.net Designing a convergent synthesis where the core pyrazolo[3,4-c]pyridine structure is assembled with the chloro and nitro groups pre-installed or formed in situ would represent a significant advance.
Green Chemistry Approaches: Emphasis on sustainable methodologies is becoming paramount. Future synthetic explorations should prioritize the use of greener solvents (e.g., water, ethanol, or solvent-free conditions), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and the use of recyclable catalysts to minimize environmental impact. rsc.org
Flow Chemistry: The implementation of continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which can be hazardous on a large scale. A flow-based synthesis of this compound could enable safer, more efficient, and automated production.
Catalytic C-H Functionalization: A forward-looking approach would involve the direct functionalization of C-H bonds on a pre-formed pyrazolo[3,4-c]pyridine core. This would be a highly atom-economical strategy to install the chloro and nitro groups, bypassing the need for pre-functionalized starting materials.
Development of Highly Selective and Potent Bioactive Agents
The pyrazolopyridine scaffold is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors for targeted cancer therapy. rsc.orgnih.gov The this compound molecule is an ideal starting point for creating libraries of compounds to be screened for a wide range of biological activities.
The chloro group at the C5 position is a key functional handle. It can be readily subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR). rsc.org The nitro group at the C3 position is a strong electron-withdrawing group that can influence the electronic properties of the ring system. More importantly, it can be reduced to a primary amine, which can then be further derivatized through acylation, sulfonylation, or reductive amination to introduce new pharmacophoric features.
Future research directions in this area include:
Kinase Inhibitors: Given the prevalence of the pyrazolopyridine core in approved and clinical-phase kinase inhibitors, a major focus will be the development of derivatives targeting various kinases implicated in cancer and other diseases. rsc.orgnih.gov By modifying the substituents at the C3 and C5 positions, researchers can aim to achieve high potency and selectivity for specific targets such as RET kinase, c-Met, or tropomyosin receptor kinases (TRKs). nih.govrsc.orgnih.gov
Beyond Kinases: The therapeutic potential of pyrazolopyridines extends beyond oncology. Derivatives have been investigated as glucokinase activators for diabetes, sphingosine (B13886) 1-phosphate receptor 2 (S1PR2) ligands for potential use in multiple sclerosis, and agents with neuroprotective properties. nih.govnih.govnih.gov Future work should involve screening libraries derived from this compound against a broader range of biological targets to uncover novel therapeutic applications.
| Potential Biological Target Class | Example Target | Therapeutic Area |
| Protein Kinases | c-Met, TRK, RET | Oncology nih.govrsc.orgnih.gov |
| G-Protein Coupled Receptors | S1PR2 | Multiple Sclerosis nih.gov |
| Enzymes | Glucokinase | Type 2 Diabetes nih.gov |
| Central Nervous System Targets | A1 Adenosine Receptors | Neurology nih.gov |
Integration of Artificial Intelligence and Machine Learning in Pyrazolopyridine Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster and more cost-effective. rsc.org For a scaffold like this compound, computational approaches can be applied at multiple stages of the discovery pipeline.
Predictive Modeling: ML algorithms can be trained on existing data for known pyrazolopyridine inhibitors to build quantitative structure-activity relationship (QSAR) models. These models could then predict the biological activity of virtual libraries of novel derivatives of this compound, helping to prioritize which compounds to synthesize and test. rsc.org
De Novo Design: Generative AI models can design entirely new molecules based on the pyrazolo[3,4-c]pyridine scaffold. By providing the models with desired properties (e.g., high predicted affinity for a specific kinase, drug-like physicochemical properties), researchers can generate innovative ideas for new lead compounds.
Synthesis Prediction: AI tools can assist chemists by predicting viable and efficient synthetic routes to complex target molecules derived from the starting scaffold. This can save significant time and resources in the lab.
Drug-Likeliness Prediction: In silico computational tools can be used to predict key molecular properties related to oral bioavailability and drug-likeness, such as those outlined in Lipinski's rule of five. mdpi.com This allows for the early-stage filtering of compounds that are unlikely to become successful drugs.
Design of Pyrazolo[3,4-c]pyridine-Based Chemical Probes for Biological Systems
Beyond therapeutic applications, derivatives of this compound have significant potential as chemical probes—specialized molecules used to study biological systems. Potent and selective inhibitors are invaluable tools for validating new drug targets and dissecting cellular signaling pathways. researchgate.netacs.org
A particularly exciting future direction is the development of fluorescent probes. The pyrazole (B372694) core is a component of many fluorescent compounds, and its derivatives can be engineered to have favorable photophysical properties. benthamdirect.comnih.gov By conjugating a derivative of this compound that potently binds to a specific protein (e.g., a kinase) with a fluorophore, researchers could create a probe for bioimaging applications. Such a probe would allow for the visualization of the target protein's location and concentration within living cells using fluorescence microscopy, providing critical insights into its biological function. The synthetic versatility of the scaffold is key to attaching linkers and fluorescent reporters without disrupting the specific binding to the target protein. nih.gov
Opportunities for Multidisciplinary Research Collaborations
Realizing the full potential of this compound will require a concerted effort from researchers across multiple disciplines. The complexity of modern chemical and biological research necessitates a team-based approach.
Chemists and Engineers: Organic and medicinal chemists will be needed to design and execute novel synthetic strategies, while chemical engineers can help translate these methods into sustainable and scalable processes using technologies like flow chemistry.
Computational and Medicinal Chemists: The synergy between computational chemists developing AI/ML models and medicinal chemists synthesizing and testing the predicted compounds will be crucial for accelerating the discovery of new bioactive agents.
Biologists and Chemists: Close collaboration between chemists who create new molecules (inhibitors and probes) and biologists (cell biologists, structural biologists, pharmacologists) who can test their function in relevant biological systems is essential. Structural biologists, for instance, can solve the crystal structures of pyrazolopyridine derivatives bound to their target proteins, providing a roadmap for further rational design.
Q & A
Q. What are the common synthetic pathways for preparing 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine?
The synthesis typically involves multi-step reactions starting from pyrazole or pyridine precursors. For example:
- Step 1 : Halogenation at the 5-position using reagents like POCl₃ or PCl₅ under reflux conditions to introduce the chloro group .
- Step 2 : Nitration at the 3-position using HNO₃/H₂SO₄, with careful temperature control (0–5°C) to avoid over-nitration .
- Key intermediates : Pyrazolo[3,4-c]pyridine scaffolds are often functionalized via Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for downstream applications .
Q. How is the molecular structure of this compound characterized?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and packing motifs (e.g., monoclinic crystal systems with space group P21/c) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 8.2–8.5 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 213.5) .
Q. What functional groups are critical for modifying the biological activity of pyrazolo[3,4-c]pyridine derivatives?
- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) and chloro (-Cl) groups enhance electrophilicity, improving binding to kinase active sites (e.g., BTK or FGFR inhibitors) .
- Substituents at the 1-position : Alkyl or aryl groups modulate solubility and bioavailability .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed?
- Directed ortho-metalation : Use directing groups (e.g., -OMe or -NH₂) to steer nitration to the 3-position .
- Computational modeling : Density functional theory (DFT) predicts reactive sites by analyzing electron density maps .
- Controlled reaction conditions : Low temperatures (-10°C) and stoichiometric HNO₃ minimize byproducts .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Cross-validation : Combine SCXRD with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in NOE correlations .
- High-resolution MS (HRMS) : Differentiates isobaric fragments (e.g., Cl vs. Br isotopes) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, which correlates with crystallinity observed in SCXRD .
Q. How can the pyrazolo[3,4-c]pyridine core be optimized for kinase inhibition?
- Structure-activity relationship (SAR) studies :
- Molecular docking : Simulate binding poses with BTK or FGFR using software like MOE or AutoDock .
Q. What are the stability considerations for long-term storage of this compound?
Q. How can synthetic yields be improved in multi-step protocols?
- Catalyst optimization : Use PdCl₂(PPh₃)₂ for efficient cross-coupling (yields >80%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) .
- Workflow automation : Solid-phase synthesis minimizes intermediate purification losses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
